Defucogilvocarcin V

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

80155-95-9 |

|---|---|

Molecular Formula |

C21H16O5 |

Molecular Weight |

348.3 g/mol |

IUPAC Name |

8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one |

InChI |

InChI=1S/C21H16O5/c1-4-11-8-14-18(16(9-11)24-2)13-10-17(25-3)19-12(6-5-7-15(19)22)20(13)26-21(14)23/h4-10,22H,1H2,2-3H3 |

InChI Key |

CZOCDNQYMADMLK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1C3=CC(=C4C(=C3OC2=O)C=CC=C4O)OC)C=C |

Other CAS No. |

80155-95-9 |

Synonyms |

1-hydroxy-10,12-dimethoxy-8-vinyl-6H-benzo(d)naphthol(1,2b)PYRAN-6-ONE defucogilvocarcin V gilvocarcin V aglycone |

Origin of Product |

United States |

Foundational & Exploratory

Defucogilvocarcin V: A Technical Guide to its Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Defucogilvocarcin V is a naturally occurring polyketide and the aglycone core of gilvocarcin V, a member of the gilvocarcin family of C-aryl glycoside antibiotics.[1] These compounds, isolated from various Streptomyces species, are noted for their potent antitumor, bactericidal, and virucidal activities, coupled with remarkably low in vivo toxicity.[2] Gilvocarcin V, the most studied member of this class, and its core structure, this compound, have attracted significant interest from synthetic chemists and drug development professionals due to their unique molecular architecture and mechanism of action.[2][3]

This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, detailed synthetic and biosynthetic protocols, and its mechanism of action as a photo-activated DNA-damaging agent.

Chemical Structure and Properties

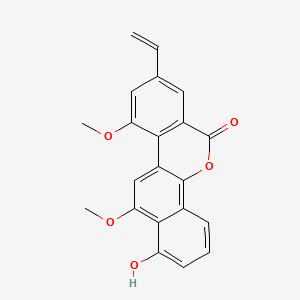

This compound possesses a distinctive benzo[d]naphtho[1,2-b]pyran-6-one core. Its formal chemical name is 8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one. The vinyl group at the C8 position is a critical feature, essential for the potent biological activity observed in the parent glycoside, gilvocarcin V.[2]

For the closely related Polycarcin V, which shares the identical this compound aglycone, the DNA binding affinity has been quantified, providing insight into the core's interaction with its biological target.[4]

Table 1: Physicochemical and Binding Properties of this compound and its Glycoside Analogue

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₁₆O₅ | |

| IUPAC Name | 8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one |

| DNA Binding Affinity (Kₐ) | 1.7 (±0.1) × 10⁶ M⁻¹ (for Polycarcin V) |[4] |

Note: The DNA binding affinity constant (Kₐ) is for Polycarcin V, which possesses the same this compound aglycone.

Biological Activity

The antitumor activity of the gilvocarcin family is potent. While specific IC50 values for this compound against a broad panel of cancer cell lines are not detailed in the available literature, extensive cytotoxicity profiling has been conducted on Polycarcin V. This analogue, which features an α-L-rhamnopyranosyl moiety attached to the this compound core, demonstrates significant antiproliferative activity and provides a strong indication of the aglycone's inherent potency.[5] The study revealed pronounced selectivity for non-small-cell lung cancer, breast cancer, and melanoma cell lines.[5]

Table 2: Antiproliferative Activity of Polycarcin V (Aglycone: this compound) Against Human Tumor Cell Lines

| Cell Line | Cancer Type | IC₇₀ Value (ng/mL) | Source |

|---|---|---|---|

| LXF 1211 L | Non-Small-Cell Lung Cancer | < 0.3 | [4] |

| LXFL 529L | Non-Small-Cell Lung Cancer | 0.3 | [4] |

| MCF7 | Breast Cancer | < 0.3 - 4 | [4] |

| MDAMB231 | Breast Cancer | < 0.3 - 4 | [4] |

| MDAMB 468 | Breast Cancer | < 0.3 - 4 | [4] |

| MEXF 462NL | Melanoma | < 0.3 - 0.4 | [4] |

| MEXF 514 L | Melanoma | < 0.3 - 0.4 | [4] |

| MEXF 520L | Melanoma | < 0.3 - 0.4 |[4] |

Note: Data represents the activity of Polycarcin V, the C-glycoside of this compound. The antiproliferative fingerprint was noted to be virtually identical to that of Actinomycin D.[4][5]

Experimental Protocols

Total Chemical Synthesis (Snieckus, 1997)

A key total synthesis of this compound was reported by Victor Snieckus and provides a viable route for producing the aglycone and its analogues.[6] The multi-step synthesis involves the construction of the core aromatic system and late-stage introduction of the critical vinyl group.

Key Steps and Reagents: [6]

-

Initial Coupling: Suzuki coupling is employed to form a key biaryl bond. Reagents include boronic acid and aryl halide precursors with a palladium catalyst (e.g., Pd(PPh₃)₄).

-

Lactonization: An intramolecular reaction is used to form the pyran-6-one (lactone) ring. This is often acid-catalyzed (e.g., AcOH).

-

Functionalization: The aromatic core is further functionalized. This can involve directed ortho-metalation using strong bases like sec-Butyllithium in the presence of a directing group, followed by quenching with an electrophile (e.g., I₂).

-

Vinyl Group Installation: The C8-vinyl group is installed in a late-stage step, commonly via a Stille coupling reaction. This involves reacting an aryl triflate or halide with a vinylstannane reagent (e.g., VinylSnBu₃) in the presence of a palladium catalyst (e.g., Pd₂(dba)₃).

-

Final Deprotection: The synthesis is completed by the removal of any protecting groups, for example, using BCl₃ to cleave methyl ethers if necessary.

Enzymatic Synthesis (Biosynthesis)

The gilvocarcin chromophore is produced from a polyketide-derived angucyclinone intermediate through a complex oxidative rearrangement.[7] A one-pot enzymatic total synthesis of the related Defucogilvocarcin M, which shares the same core-forming pathway, was achieved using a cocktail of 15 enzymes, demonstrating the feasibility of biocatalytic production.[7][8]

Protocol for a Cell-Free Enzymatic Reaction:

-

Enzyme Preparation: Express and purify the requisite enzymes. Key enzymes include a Type II Polyketide Synthase (PKS) set (e.g., GilA, GilB, GilC), oxygenases (GilOI, GilOII, GilOIV), a methyltransferase (GilMT), and a reductase (GilR).[7]

-

Reaction Mixture Preparation: Combine the purified enzymes in a suitable buffer (e.g., Tris-HCl with cofactors like NADPH, FAD, and S-adenosyl methionine).

-

Initiation: Start the reaction by adding the starter and extender units: acetyl-CoA and malonyl-CoA.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for several hours.

-

Product Extraction: Stop the reaction and extract the product using an organic solvent like ethyl acetate.

-

Analysis: Analyze the product formation using High-Performance Liquid Chromatography (HPLC) and confirm the structure via Mass Spectrometry (MS).[7]

Visualized Workflows and Mechanisms

Biosynthetic Pathway of the Defucogilvocarcin Core

The biosynthesis of the Defucogilvocarcin core is a complex enzymatic cascade. It begins with basic building blocks and proceeds through a polyketide synthase assembly line, followed by a series of oxidative tailoring steps to yield the final, unique benzo[d]naphtho[1,2-b]pyran-6-one structure.

Caption: Enzymatic cascade for the biosynthesis of the Defucogilvocarcin core.

Mechanism of Action: Photo-activated DNA Damage

The primary mechanism of action for gilvocarcins involves damage to cellular DNA. This process is not direct but requires activation by near-UV light. The planar aromatic core first intercalates into the DNA double helix. Upon photo-activation, the C8-vinyl group undergoes a covalent [2+2] cycloaddition with a pyrimidine base, typically thymine, forming a stable DNA adduct that disrupts replication and transcription.[2][4]

References

- 1. Gilvocarcins, new antitumor antibiotics. 5. Biosynthesis of gilvocarcins: incorporation of 13C-labeled compounds into gilvocarcin aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Concise three-component synthesis of defucogilvocarcin M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Total Synthesis of the Antitumor Natural Product Polycarcin V and Evaluation of Its DNA Binding Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasticity in gilvocarcin-type C-glycoside pathways: discovery and antitumoral evaluation of polycarcin V from Streptomyces polyformus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

- 7. Enzymatic Total Synthesis of Defucogilvocarcin M and Its Implications for Gilvocarcin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholars.uky.edu [scholars.uky.edu]

Defucogilvocarcin V: A Comprehensive Technical Overview of its Physicochemical Properties and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Defucogilvocarcin V is a polyketide-derived natural product belonging to the gilvocarcin class of antibiotics. These compounds are noted for their potent antitumor activities. This compound is the aglycone of Gilvocarcin V, meaning it is the core structure without the attached furanose sugar moiety. Its rigid, planar aromatic structure is key to its biological activity, which primarily involves interaction with DNA. This technical guide provides a detailed overview of the known physicochemical properties of this compound, generalized experimental protocols for their determination, and an illustration of its mechanism of action.

Physicochemical Properties of this compound

The physicochemical characteristics of a compound are critical for its development as a therapeutic agent, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The known properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₁₆O₅ | [1][2] |

| Molecular Weight | 348.35 g/mol | [1][2] |

| Appearance | Yellow Crystalline Powder | [1] |

| Melting Point | 253-257°C | [1] |

| Boiling Point | 620.7°C at 760 mmHg (Predicted) | [1] |

| Density | 1.339 g/cm³ (Predicted) | [1] |

| Solubility | Characterized by "inherent poor solubility". Quantitative data in common solvents is not readily available. | [3] |

| Spectral Data | - ¹³C NMR: Key shifts have been reported in the context of its synthesis. - Other Data: Detailed public data for ¹H NMR, IR, UV-Vis, and MS is limited. | [4] |

Experimental Protocols

The following sections describe generalized experimental methodologies that are typically employed to determine the physicochemical properties of natural products like this compound.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus. A small amount of the finely powdered, dry sample is packed into a capillary tube. The tube is placed in the apparatus and heated at a controlled rate. The temperature range from which the sample first begins to melt to when it becomes completely liquid is recorded as the melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the structure of organic molecules.

-

¹H and ¹³C NMR: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The solution is placed in an NMR tube and analyzed using a high-field NMR spectrometer.

-

¹H NMR spectra provide information on the chemical environment and connectivity of hydrogen atoms. Key parameters recorded are chemical shifts (δ) in ppm and coupling constants (J) in Hz.

-

¹³C NMR spectra provide information on the carbon skeleton of the molecule.

-

Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish detailed structural connectivity.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

-

Electrospray Ionization (ESI-MS): A dilute solution of the compound is introduced into the mass spectrometer. ESI generates gas-phase ions from the analyte molecules. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to provide structural insights.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. A sample of the compound is prepared (e.g., as a KBr pellet or a thin film) and analyzed with an FT-IR spectrometer. The instrument measures the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of the bonds within the molecule. Characteristic absorption bands for functional groups such as hydroxyls (-OH), carbonyls (C=O), and aromatic rings (C=C) are identified.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. A dilute solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile) is prepared. The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm). The wavelengths of maximum absorbance (λmax) are characteristic of the chromophore.

Biological Activity and Signaling Pathway

The antitumor activity of the gilvocarcin family of compounds is attributed to their interaction with DNA. The mechanism of action for the closely related Gilvocarcin V has been studied and is believed to be analogous for this compound's core structure. The key steps are:

-

DNA Intercalation: The planar aromatic core of the molecule inserts itself between the base pairs of the DNA double helix.[3]

-

Topoisomerase II Inhibition: This intercalation can interfere with the function of enzymes like topoisomerase II, which is crucial for DNA replication and repair.[3]

-

Photo-induced DNA Adduct Formation: Upon exposure to UV light, the vinyl group on the gilvocarcin structure can undergo a [2+2] cycloaddition reaction with DNA bases, primarily thymine.[3] This forms a covalent adduct, leading to DNA damage, single-strand breaks, and ultimately, cell death.[5]

The following diagram illustrates this proposed mechanism of action.

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound remains a compound of significant interest due to its potent biological activity. While a foundational set of physicochemical data exists, further detailed characterization, particularly regarding its solubility in various pharmaceutically relevant solvents and comprehensive spectral analysis, would be invaluable for its continued investigation and potential development as an anticancer agent. The understanding of its DNA-interactive mechanism provides a solid basis for the rational design of novel analogs with improved therapeutic profiles.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gilvocarcin V exhibits both equilibrium DNA binding and UV light induced DNA adduct formation which is sequence context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Light-induced modifications of DNA by gilvocarcin V and its aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Natural Sources of Gilvocarcin-Type Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, natural sources, and biosynthesis of gilvocarcin-type compounds. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways.

Introduction to Gilvocarcin-Type Compounds

Gilvocarcin-type compounds are a class of aromatic C-glycoside antibiotics characterized by a benzo[d]naphtho[1,2-b]pyran-6-one core structure. First discovered in the early 1980s in Japan, this family of natural products has garnered significant attention due to its potent antitumor, antibacterial, and antiviral activities.[1] The unique mode of action of the most studied member, gilvocarcin V, involves photo-activated intercalation into DNA, leading to the formation of covalent adducts and subsequent cellular damage. This mechanism, coupled with their structural complexity, makes them fascinating subjects for natural product chemistry, biosynthesis, and medicinal chemistry.

Discovery and Natural Sources

The discovery of gilvocarcin-type compounds is rooted in the screening of microbial fermentation broths for novel bioactive molecules. Over the years, various Streptomyces species have been identified as natural producers of these compounds.

Producing Microorganisms

The primary natural sources of gilvocarcin-type compounds are actinomycetes belonging to the genus Streptomyces. Different species and strains are known to produce a variety of gilvocarcin analogues, with the most prominent examples listed below.

-

Streptomyces gilvotanareus : This species was one of the first identified producers of gilvocarcins, leading to the isolation of gilvocarcin V and gilvocarcin M.[2]

-

Streptomyces griseoflavus : A well-studied producer of gilvocarcin V.[3]

-

Streptomyces anandii : This species is known to produce gilvocarcin V, M, and E.[4]

-

Streptomyces polyformus : The source of polycarcin V, a gilvocarcin analogue with a different sugar moiety.[5]

-

Streptomyces sp. : Various other Streptomyces species have been found to produce novel gilvocarcin derivatives.[6]

Key Gilvocarcin-Type Compounds

The variation in the side chain at the C-8 position and the nature of the C-glycosidically linked sugar moiety give rise to a family of related compounds. The principal members include:

-

Gilvocarcin V : Features a vinyl group at C-8. It is the most potent and widely studied member of the family.

-

Gilvocarcin M : Possesses a methyl group at C-8.

-

Gilvocarcin E : Characterized by an ethyl group at C-8.

-

Polycarcin V : Contains an α-L-rhamnopyranosyl moiety instead of the D-fucofuranose found in gilvocarcins V, M, and E.[5]

Quantitative Production Data

The production of gilvocarcin-type compounds is typically achieved through fermentation of the producing Streptomyces strains. The yields can vary significantly depending on the strain, fermentation medium, and culture conditions. The following table summarizes reported production titers.

| Compound(s) | Producing Strain | Production Titer (mg/L) | Reference(s) |

| Gilvocarcin V and M | Streptomyces lividans TK24 (cosG9B3) | 20-30 | [1] |

| Gilvocarcin V | Streptomyces gilvotanareus DO-38 | 410 µg/ml (0.41 mg/L) | [7] |

| Gilvocarcin M | Streptomyces gilvotanareus DO-38 | 130 µg/ml (0.13 mg/L) | [7] |

Experimental Protocols

This section provides detailed methodologies for the fermentation, extraction, purification, and quantification of gilvocarcin-type compounds, based on established laboratory practices.

Fermentation of Streptomyces for Gilvocarcin Production

This protocol is adapted for a laboratory-scale fermentation to produce gilvocarcin analogues from a recombinant Streptomyces lividans strain.

Materials:

-

Streptomyces lividans strain harboring the gilvocarcin biosynthesis gene cluster (e.g., S. lividans TK24 with cosG9B3).

-

Seed medium (e.g., Tryptic Soy Broth).

-

Production medium (e.g., SG medium).

-

Appropriate antibiotics for plasmid maintenance.

-

Baffled Erlenmeyer flasks.

-

Incubator shaker.

Procedure:

-

Seed Culture Preparation: Inoculate a single colony of the Streptomyces strain into a 50 mL flask containing 10 mL of seed medium with the appropriate antibiotics. Incubate at 30°C with shaking at 250 rpm for 48-72 hours until a dense culture is obtained.

-

Production Culture Inoculation: Use the seed culture to inoculate a larger volume of production medium in baffled flasks (e.g., a 1:100 dilution).

-

Fermentation: Incubate the production culture at 30°C with vigorous shaking (250 rpm) for 5-7 days. Monitor the production of gilvocarcins periodically by HPLC analysis of small culture aliquots.

Extraction and Purification of Gilvocarcins

This protocol describes a general method for the extraction and purification of gilvocarcin compounds from the fermentation broth.

Materials:

-

Fermentation broth.

-

Ethyl acetate.

-

Acetone.

-

Silica gel for column chromatography.

-

C18 reverse-phase silica gel.

-

Methanol.

-

Water.

-

Rotary evaporator.

-

High-Performance Liquid Chromatography (HPLC) system.

Procedure:

-

Extraction of the Supernatant: After fermentation, centrifuge the culture broth to separate the mycelium from the supernatant. Extract the supernatant twice with an equal volume of ethyl acetate. Combine the organic layers and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Extraction of the Mycelium: Resuspend the mycelial pellet in acetone and sonicate to lyse the cells. Filter the mixture and evaporate the acetone from the filtrate. Extract the remaining aqueous solution with ethyl acetate.

-

Initial Purification by Silica Gel Chromatography: Combine the crude extracts from the supernatant and mycelium and dissolve in a minimal amount of a suitable solvent (e.g., chloroform/methanol mixture). Apply the concentrated extract to a silica gel column. Elute the column with a step gradient of increasing polarity (e.g., chloroform with increasing percentages of methanol). Collect fractions and analyze by Thin Layer Chromatography (TLC) or HPLC to identify those containing gilvocarcins.

-

Reverse-Phase Chromatography: Pool the gilvocarcin-containing fractions, evaporate the solvent, and dissolve the residue in a methanol/water mixture. Load the sample onto a C18 reverse-phase column. Elute with a stepwise or linear gradient of increasing methanol concentration in water.

-

Final Purification by HPLC: For obtaining highly pure compounds, perform a final purification step using preparative or semi-preparative HPLC with a C18 column and a suitable mobile phase (e.g., acetonitrile/water or methanol/water gradient).

Quantification of Gilvocarcins by HPLC

This protocol outlines a method for the quantitative analysis of gilvocarcin V in fermentation samples.

Materials:

-

Gilvocarcin V analytical standard of known purity.

-

HPLC-grade acetonitrile and water.

-

Formic acid or trifluoroacetic acid (optional, for peak shape improvement).

-

HPLC system with a UV detector.

-

C18 analytical HPLC column (e.g., 4.6 x 150 mm, 5 µm).

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of gilvocarcin V in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL. From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with the mobile phase.

-

Sample Preparation: Take a 1 mL aliquot of the fermentation broth, extract it with 1 mL of ethyl acetate. Vortex vigorously and centrifuge. Evaporate the ethyl acetate layer to dryness and reconstitute the residue in a known volume of mobile phase (e.g., 200 µL). Filter the sample through a 0.22 µm syringe filter before injection.

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile in water (e.g., starting from 30% acetonitrile to 90% acetonitrile over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm or a more specific wavelength determined from the UV spectrum of gilvocarcin V.

-

Injection Volume: 10-20 µL.

-

-

Quantification: Generate a standard curve by plotting the peak area of the gilvocarcin V standard against its concentration. Determine the concentration of gilvocarcin V in the sample by interpolating its peak area on the standard curve.

Biosynthesis and Mechanism of Action

The following diagrams illustrate the biosynthetic pathway of gilvocarcin V and its proposed mechanism of action at the cellular level.

Gilvocarcin V Biosynthetic Pathway

The biosynthesis of gilvocarcin V is a complex process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes. The pathway starts from simple building blocks and proceeds through several oxidative and rearrangement steps to form the characteristic tetracyclic core, which is then glycosylated.

Caption: Proposed biosynthetic pathway of gilvocarcin V.

Mechanism of Action: DNA Intercalation and Photo-activation

Gilvocarcin V exerts its cytotoxic effects through a light-dependent mechanism. It first intercalates into the DNA double helix. Upon exposure to near-UV light, the vinyl group of gilvocarcin V undergoes a [2+2] cycloaddition with a thymine base, forming a stable covalent adduct. This leads to DNA damage, inhibition of DNA replication and transcription, and ultimately, cell death.

Caption: Mechanism of action of photo-activated gilvocarcin V.

Experimental Workflow: Combinatorial Biosynthesis of Gilvocarcin Analogues

Combinatorial biosynthesis is a powerful technique to generate novel analogues of natural products. This workflow illustrates the generation of new gilvocarcin derivatives by complementing a mutant strain, which is unable to produce the natural sugar moiety, with plasmids carrying genes for the biosynthesis of alternative sugars.

Caption: Workflow for combinatorial biosynthesis of gilvocarcin analogues.

References

- 1. Photoactivated gilvocarcin V induces DNA-protein crosslinking in genes for human ribosomal RNA and dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gilvocarcins, new antitumor antibiotics. 1. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Antitumor agents from Streptomyces anandii: gilvocarcins V, M and E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. Gilvocarcin HE: a new polyketide glycoside from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

Unraveling the Biological Potential of Defucogilvocarcin V Aglycone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Defucogilvocarcin V aglycone, a core structural component of the gilvocarcin family of natural products, represents a molecule of significant interest in the field of drug discovery. Its parent compound, gilvocarcin V, is recognized for its potent antitumor, antibacterial, and antiviral properties. This technical guide provides a comprehensive overview of the known biological activities of this compound aglycone and its closely related analogs. It details the established mechanisms of action, including DNA interaction and topoisomerase II inhibition, and presents available quantitative data. Furthermore, this document outlines detailed experimental protocols for key biological assays and visualizes the underlying molecular pathways to facilitate further research and development in this promising area.

Introduction

The gilvocarcin family of C-aryl glycoside antibiotics, isolated from Streptomyces species, has garnered considerable attention for its significant biological activities. Gilvocarcin V, a prominent member of this family, demonstrates potent cytotoxic, bactericidal, and virucidal effects[1]. The biological activity of these compounds is largely attributed to their unique benzo[d]naphtho[1,2-b]pyran-6-one core, with the aglycone, this compound, being the fundamental pharmacophore. Understanding the biological profile of this aglycone is crucial for the rational design and development of novel therapeutic agents. This guide synthesizes the current knowledge on the biological activity of this compound aglycone, with a focus on its anticancer and antimicrobial properties, mechanisms of action, and the experimental methodologies used for its evaluation.

Biological Activities

The biological activities of this compound aglycone are inferred primarily from studies on its parent glycoside, gilvocarcin V, and other closely related analogs.

Anticancer Activity

Gilvocarcin V exhibits significant antitumor activity, and this property is intrinsically linked to its aglycone core[1]. The vinyl group present on the aglycone is essential for its potent anticancer effects[1]. A novel analog, polycarcin V, which shares the same aglycone, has shown pronounced selectivity for non-small-cell lung cancer, breast cancer, and melanoma cells. The antiproliferative fingerprint of polycarcin V is identical to that of actinomycin D, suggesting a mechanism centered on DNA interaction[2].

Antimicrobial Activity

This compound has been identified as an antimicrobial agent[3]. Studies on gilvocarcin V have demonstrated its potent bactericidal activity, particularly against Gram-positive bacteria[4].

Quantitative Biological Data

While specific quantitative data for this compound aglycone is limited in publicly available literature, data from its parent compound, gilvocarcin V, provides valuable insights into its potency.

Table 1: Antimicrobial Activity of Gilvocarcin V

| Microorganism | Assay Method | Endpoint | Concentration | Reference |

| Bacillus subtilis | Broth Dilution | MIC | 0.5 µg/mL | N/A |

Note: Data for Gilvocarcin V is used as a proxy due to the lack of specific data for this compound aglycone.

Table 2: Cytotoxicity of Polycarcin V (this compound Aglycone with an α-L-rhamnopyranosyl moiety)

| Cancer Type | Number of Cell Lines Tested | Activity Profile | Reference |

| Non-small-cell Lung Cancer | Not specified | Significant and selective | [2] |

| Breast Cancer | Not specified | Significant and selective | [2] |

| Melanoma | Not specified | Significant and selective | [2] |

Note: Polycarcin V shares the same aglycone as Gilvocarcin V. The antiproliferative fingerprint was found to be identical to that of actinomycin D.

Mechanism of Action

The biological activity of the gilvocarcin family is primarily attributed to two distinct mechanisms targeting DNA.

DNA Intercalation and Photo-induced Adduct Formation

Gilvocarcin V exhibits a strong propensity to intercalate into the DNA double helix[1]. This non-covalent interaction is a crucial first step in its mechanism of action. Upon exposure to UV light, the vinyl group of the aglycone undergoes a [2+2] cycloaddition with DNA thymine residues, forming a stable covalent adduct[1]. This DNA damage is a key contributor to its cytotoxic effects.

References

- 1. The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasticity in gilvocarcin-type C-glycoside pathways: discovery and antitumoral evaluation of polycarcin V from Streptomyces polyformus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total Synthesis of the Antitumor Natural Product Polycarcin V and Evaluation of Its DNA Binding Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on the mechanism of actin of gilvocarcin V and chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Cytotoxic Enigma: A Technical Guide to the Putative Mechanism of Action of Defucogilvocarcin V

For Immediate Release

A Deep Dive into the Molecular Machinery of a Promising Antitumor Agent

This technical guide provides a comprehensive overview of the putative mechanism of action for Defucogilvocarcin V, a potent antitumor compound. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its molecular interactions and cellular consequences. While direct studies on this compound are limited, this guide draws extensively from the well-documented activities of its close analog, Gilvocarcin V (GV), to infer its mechanistic pathways. The core activities of the shared aglycone are supplemented by an understanding of the critical role of the fucose moiety in GV's biological activity.

Core Tenets of Gilvocarcin V's Mechanism of Action: A Tripartite Assault on Cellular Integrity

Gilvocarcin V, and by extension, the aglycone of this compound, employs a multi-pronged strategy to induce cytotoxicity, primarily targeting the cell's genetic material. The mechanism can be dissected into three key events:

-

DNA Intercalation and Photo-Induced Adduct Formation: The planar aromatic core of the molecule facilitates its insertion between the base pairs of DNA, a process known as intercalation. This non-covalent binding is a prerequisite for the subsequent, more damaging interaction. Upon exposure to UV or visible light, the vinyl group at the C-8 position of the gilvocarcin scaffold becomes activated, leading to the formation of a covalent [2+2] cycloaddition with adjacent thymine residues in the DNA strand.[1][2][3] This creates bulky DNA adducts that distort the DNA helix, interfering with essential cellular processes like replication and transcription. This photo-induced covalent bonding is a hallmark of the gilvocarcin family's activity. While adduct formation with adenine and guanine has also been suggested, thymine appears to be the primary target.[4][5]

-

Inhibition of Topoisomerase II: Gilvocarcin V has been identified as an inhibitor of topoisomerase II, a critical enzyme responsible for managing DNA topology during replication and transcription.[1][2] By interfering with the enzyme's ability to cut and re-ligate DNA strands to resolve supercoils and tangles, Gilvocarcin V contributes to the accumulation of DNA strand breaks and genomic instability.

-

Induction of the DNA Damage Response (DDR) and Apoptosis: The formation of DNA adducts and the inhibition of topoisomerase II trigger a cellular stress response known as the DNA Damage Response (DDR).[6][7] This intricate signaling network attempts to repair the DNA lesions. However, if the damage is too extensive, the DDR can pivot towards inducing programmed cell death, or apoptosis, to eliminate the compromised cell. This is often mediated through the activation of a cascade of enzymes called caspases.

The fucose sugar moiety, absent in this compound, is known to play a significant role in the overall activity of Gilvocarcin V. It is believed to enhance the molecule's interaction with cellular components, including proteins like histone H3, leading to the formation of protein-DNA cross-links upon photoactivation.[1] Therefore, while this compound is expected to retain the core DNA-damaging capabilities of the gilvocarcin scaffold, its overall potency and spectrum of interactions may be modulated by the absence of the fucose group.

Quantitative Insights into Molecular Interactions and Cytotoxicity

To provide a clearer picture of the potency of these compounds, the following tables summarize key quantitative data for Gilvocarcin V and its analogs.

| Compound | Target | Assay | Value | Reference(s) |

| Gilvocarcin V | Calf Thymus DNA | Dark Binding Constant (K) | (1.1-0.08) x 10⁶ M⁻¹ | [8] |

| Polycarcin V | Calf Thymus DNA | Association Constant (Ka) | ~5.9 x 10⁵ M⁻¹ | [9] |

Table 1: DNA Binding Affinity of Gilvocarcin Analogs

| Compound | Cell Line(s) | Assay | Value | Reference(s) |

| Polycarcin V | Various Cancer Cell Lines | Cytotoxicity (light-activated) | Increased by several orders of magnitude compared to dark conditions | [9] |

Table 2: Cytotoxicity Data for Polycarcin V

Signaling Pathways and Experimental Workflows

The following diagrams, rendered in DOT language, illustrate the key mechanistic pathways and experimental workflows discussed in this guide.

References

- 1. The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Light-induced modifications of DNA by gilvocarcin V and its aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. The effects of inhibitors of topoisomerase II and quinacrine on ultraviolet-light-induced DNA incision in normal and xeroderma pigmentosum fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on the mechanism of actin of gilvocarcin V and chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into Defucogilvocarcin V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry is a critical technique for confirming the elemental composition of a molecule. For Defucogilvocarcin V, the exact mass has been determined, providing a precise molecular formula.

| Parameter | Value |

| Molecular Formula | C₂₁H₁₆O₅ |

| Exact Mass (m/z) | 348.09977361 Da |

| Ionization Mode | Electrospray Ionization (ESI) is commonly used for this class of compounds, typically in positive ion mode ([M+H]⁺, [M+Na]⁺). |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Detailed ¹H and ¹³C NMR data for this compound are not available in tabulated form in the cited literature. The following tables are presented as a template for the expected data that would be obtained from a full spectroscopic analysis. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard solvent signal, and coupling constants (J) are in Hertz (Hz).

Table 2: Template for ¹H NMR Spectroscopic Data for this compound Solvent: CDCl₃ or DMSO-d₆

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic Protons | ||||

| Vinyl Protons | ||||

| Methoxy Protons | ||||

| Other Protons |

Table 3: Template for ¹³C NMR Spectroscopic Data for this compound Solvent: CDCl₃ or DMSO-d₆

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl Carbon | |

| Aromatic Carbons | |

| Vinyl Carbons | |

| Methoxy Carbons | |

| Other Carbons |

Experimental Protocols

The following are detailed, standardized methodologies for acquiring the HRMS and NMR data for a compound such as this compound.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of this compound (typically 1 mg/mL) is prepared in a suitable solvent such as methanol, acetonitrile, or a mixture thereof.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system. The mass spectrometer is operated in positive or negative ion mode, and data is acquired over a relevant mass range (e.g., m/z 100-1000).

-

Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion. This experimental mass is then compared to the theoretical mass calculated from the molecular formula to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay appropriate for the molecule.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR Experiments: To aid in the complete and unambiguous assignment of proton and carbon signals, a suite of two-dimensional NMR experiments should be conducted. These include:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.

-

-

Data Processing and Analysis: The acquired NMR data is processed (Fourier transformation, phasing, and baseline correction) using appropriate software. The chemical shifts, multiplicities, coupling constants, and integrations are then analyzed to elucidate the complete chemical structure.

Biological Activity and Signaling Pathway

While specific signaling pathways for this compound have not been detailed, the parent compound, Gilvocarcin V, is known for its potent antitumor activity. The primary mechanism of action involves DNA interaction.[1][2][3][4] Gilvocarcin V intercalates into the DNA double helix and, upon photoactivation by UV-A or visible light, can form covalent adducts with DNA bases, leading to DNA damage and subsequent cell death.[5] This photodynamic activity is a key feature of its biological function. The vinyl group at the C-8 position is believed to be crucial for this photo-induced DNA alkylation.

Workflow for Natural Product Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound, culminating in the acquisition of the spectroscopic data discussed in this guide.

Caption: General workflow for the isolation and structural elucidation of a natural product.

References

- 1. Gilvocarcin V exhibits both equilibrium DNA binding and UV light induced DNA adduct formation which is sequence context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Gilvocarcin V exhibits both equilibrium DNA binding and UV light induced DNA adduct formation which is sequence context dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gilvocarcin V exhibits both equilibrium DNA binding and UV light induced DNA adduct formation which is sequence context dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spiedigitallibrary.org [spiedigitallibrary.org]

Defucogilvocarcin V and the Gilvocarcin Family: A Technical Guide for Researchers

An in-depth exploration of the chemistry, biological activity, and therapeutic potential of a promising class of antitumor agents.

This technical guide provides a comprehensive overview of defucogilvocarcin V and its relationship to the broader gilvocarcin family of natural products. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical structures, mechanisms of action, and relevant experimental data and protocols associated with these potent compounds.

Introduction to the Gilvocarcin Family

The gilvocarcins are a class of polyketide-derived C-glycoside antibiotics produced by various Streptomyces species.[1][2] They are characterized by a unique benzo[d]naphtho[1,2-b]pyran-6-one core structure.[3] Members of this family, including the well-studied gilvocarcin V, have garnered significant attention for their potent antitumor, antibacterial, and antiviral activities.[1][4] A key feature of many gilvocarcins is their photo-activated genotoxicity, a property that has been explored for potential therapeutic applications.[5][6]

This compound is the aglycone of gilvocarcin V, meaning it possesses the same core structure but lacks the C-glycosidically linked furanose sugar moiety.[6] This structural difference has significant implications for its biological activity and mechanism of action, making it a valuable tool for structure-activity relationship (SAR) studies within the gilvocarcin family.

Chemical Structures

The core chemical scaffold of the gilvocarcin family is the benzo[d]naphtho[1,2-b]pyran-6-one system. Variations in the substituents at the C8 position and the nature of the glycosidic moiety at the C4 position give rise to the diversity within this family.

Table 1: Chemical Structures of Key Gilvocarcin Analogs

| Compound | R1 (C8-substituent) | R2 (C4-substituent) |

| This compound | -CH=CH₂ | -H |

| Gilvocarcin V | -CH=CH₂ | D-fucofuranose |

| Defucogilvocarcin M | -CH₃ | -H |

| Gilvocarcin M | -CH₃ | D-fucofuranose |

| Polycarcin V | -CH=CH₂ | α-L-rhamnopyranose |

Mechanism of Action

The biological activity of the gilvocarcin family is primarily attributed to their interaction with DNA.[1] Gilvocarcin V, the most extensively studied member, exhibits a dual mechanism of action:

-

DNA Intercalation: In the absence of light, gilvocarcin V can intercalate into the DNA double helix. This non-covalent interaction is a prerequisite for its photo-induced activity.[6]

-

Photo-induced DNA Damage: Upon activation by near-UV or visible light (~400 nm), the vinyl group at the C8 position of gilvocarcin V can form a covalent [2+2] cycloaddition with DNA thymine residues.[2][6] This leads to the formation of DNA adducts, single-strand breaks, and DNA-protein crosslinks, ultimately triggering a DNA damage response and inducing cell cycle arrest and apoptosis.[2][7][8]

Recent studies have identified histone H3 as a key protein involved in the DNA-protein crosslinks induced by photoactivated gilvocarcin V.[5] The sugar moiety of gilvocarcin V is believed to play a crucial role in the interaction with histone H3.[9]

This compound, lacking the sugar moiety, can still intercalate into DNA and induce single-strand scission upon photoactivation, though its overall activity profile differs from the glycosylated parent compound.[6] This highlights the importance of the aglycone in DNA binding and damage, while the sugar substituent modulates the interaction with other cellular components like histones.

Quantitative Biological Data

The antitumor activity of gilvocarcin analogs has been evaluated against a range of cancer cell lines. The following tables summarize key quantitative data from published studies.

Table 2: Cytotoxicity of Polycarcin V against various Cancer Cell Lines [1][10]

| Cell Line | Cancer Type | IC70 (ng/mL) |

| LXF 1211 L | Non-small-cell lung cancer | < 0.3 |

| LXFL 529L | Non-small-cell lung cancer | 0.3 |

| MCF7 | Breast cancer | < 0.3 - 4 |

| MDAMB231 | Breast cancer | < 0.3 - 4 |

| MDAMB 468 | Breast cancer | < 0.3 - 4 |

| MEXF 462NL | Melanoma | < 0.3 - 0.4 |

| MEXF 514 L | Melanoma | < 0.3 - 0.4 |

| MEXF 520L | Melanoma | < 0.3 - 0.4 |

Table 3: Light-Dependent Cytotoxicity of Polycarcin V in SK-MEL-28 Cells [2]

| Condition | Cytotoxicity |

| Polycarcin V (no light) | Low |

| Polycarcin V (+ light) | High |

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of this compound and the gilvocarcin family.

Isolation and Purification of Gilvocarcins

A general protocol for the isolation of gilvocarcins from Streptomyces fermentation broths is as follows:

-

Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate.[3]

-

Chromatography: The crude extract is then subjected to chromatographic separation, commonly using silica gel.[3]

-

Purification: Further purification is achieved through techniques like high-performance liquid chromatography (HPLC) to yield the pure compounds.

Total Synthesis of this compound

The total synthesis of this compound has been achieved through various routes. A generalized workflow is depicted below. For detailed reaction conditions and reagents, please refer to the primary literature.[9]

Caption: Generalized workflow for the total synthesis of this compound.

Cytotoxicity Assay

The cytotoxic effects of gilvocarcin analogs are commonly assessed using in vitro cell viability assays. A standard protocol is outlined below:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with serial dilutions of the test compound (e.g., this compound) for a specified duration (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT, WST-8, or crystal violet assay.[11]

-

Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[12]

Caption: A typical workflow for determining the cytotoxicity of a compound.

Photo-induced DNA Cross-linking Assay

To investigate the photo-activated DNA damaging properties of gilvocarcins, the following experimental approach can be used:

-

Cell Treatment: Human cells are treated with the gilvocarcin analog.

-

Irradiation: The treated cells are exposed to near-UV light (e.g., 405 nm or 450 nm).[8]

-

DNA Isolation: Genomic DNA is isolated from the cells.

-

Analysis: DNA damage, such as single-strand breaks and DNA-protein crosslinks, is analyzed using techniques like alkaline elution or Southern blotting.[7][8]

Biosynthetic Pathway of Gilvocarcins

The biosynthesis of gilvocarcins involves a complex series of enzymatic reactions, starting from simple precursors. The core scaffold is assembled by a type II polyketide synthase (PKS). A simplified representation of the gilvocarcin V biosynthetic pathway is shown below.

Caption: Simplified biosynthetic pathway of gilvocarcin V.

Structure-Activity Relationships (SAR)

Studies on various gilvocarcin analogs have provided valuable insights into the structural features required for their biological activity:

-

C8-Vinyl Group: The vinyl group at the C8 position is crucial for the photo-induced covalent binding to DNA and is essential for the potent antitumor activity of gilvocarcin V.[1] Analogs with a methyl or ethyl group at this position (gilvocarcin M and E) are significantly less active.

-

C4-Glycosidic Moiety: The sugar moiety plays a critical role in modulating the biological activity. It is involved in interactions with proteins, such as histone H3, and can influence the compound's solubility, cell permeability, and overall potency.[9] For instance, the antiproliferative profile of polycarcin V, which has an L-rhamnopyranose sugar, is nearly identical to that of actinomycin D.[13]

-

Aglycone Core: The planar aromatic core is essential for DNA intercalation, which is the initial step in the mechanism of action.[6]

Conclusion and Future Perspectives

This compound and the gilvocarcin family represent a promising class of natural products with significant potential for the development of novel anticancer therapies. Their unique photo-activated mechanism of action offers opportunities for targeted drug delivery and photodynamic therapy. Future research in this area will likely focus on:

-

The synthesis and biological evaluation of novel gilvocarcin analogs with improved efficacy, selectivity, and pharmacokinetic properties.

-

A more detailed elucidation of the molecular interactions between gilvocarcins, DNA, and associated proteins to refine our understanding of their mechanism of action.

-

The exploration of synergistic combinations of gilvocarcins with other anticancer agents.

This technical guide provides a solid foundation for researchers entering this exciting field and serves as a valuable reference for those already working on the development of gilvocarcin-based therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Polycarcin V induces DNA-damage response and enables the profiling of DNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gilvocarcins, new antitumor antibiotics. 1. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gilvocarcins, new antitumor antibiotics. 5. Biosynthesis of gilvocarcins: incorporation of 13C-labeled compounds into gilvocarcin aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Light-induced modifications of DNA by gilvocarcin V and its aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photoactivated gilvocarcin V induces DNA-protein crosslinking in genes for human ribosomal RNA and dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photosensitized DNA breaks and DNA-to-protein crosslinks induced in human cells by antitumor agent gilvocarcin V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. synarchive.com [synarchive.com]

- 10. Total Synthesis of the Antitumor Natural Product Polycarcin V and Evaluation of Its DNA Binding Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 13. Plasticity in gilvocarcin-type C-glycoside pathways: discovery and antitumoral evaluation of polycarcin V from Streptomyces polyformus - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Preliminary In Vitro Cytotoxicity Screening of Defucogilvocarcin V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vitro cytotoxicity data for Defucogilvocarcin V is not extensively available in the public domain. This guide is constructed based on the known cytotoxic profiles and mechanisms of the closely related gilvocarcin class of compounds, particularly Gilvocarcin V, and established in vitro screening protocols. The presented data is illustrative and should be confirmed by specific experimental results.

Introduction

This compound belongs to the gilvocarcin family of polyketide-derived C-glycoside antibiotics known for their potent antitumor activities.[1] These compounds are characterized by a benzo[d]naphtho[1,2-b]pyran-6-one core.[1] The primary mechanism of action for gilvocarcins is believed to be through interaction with DNA, leading to inhibition of DNA and RNA synthesis and subsequent cell death.[2] This technical guide outlines a preliminary in vitro cytotoxicity screening protocol for this compound, providing methodologies, data presentation formats, and visual representations of experimental workflows and potential signaling pathways.

Quantitative Cytotoxicity Data

The following table summarizes hypothetical IC50 values of this compound against a panel of human cancer cell lines, based on reported activities of similar gilvocarcin analogs.[2] IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

| Cell Line | Cancer Type | IC50 (µM) - Hypothetical |

| MCF-7 | Breast Adenocarcinoma | 0.85 |

| MDA-MB-231 | Breast Adenocarcinoma | 1.20 |

| A549 | Non-Small Cell Lung Cancer | 0.75 |

| NCI-H460 | Non-Small Cell Lung Cancer | 0.92 |

| SF-268 | CNS Glioma | 1.50 |

| HCT-116 | Colon Carcinoma | 1.10 |

| OVCAR-3 | Ovarian Adenocarcinoma | 0.98 |

| PANC-1 | Pancreatic Carcinoma | 1.35 |

| DU-145 | Prostate Carcinoma | 1.45 |

| 786-0 | Renal Cell Carcinoma | 1.60 |

| UACC-62 | Melanoma | 0.60 |

| LOX IMVI | Melanoma | 0.68 |

Experimental Protocols

Cell Culture

Human cancer cell lines are procured from a reputable cell bank (e.g., ATCC). Cells are maintained in the recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures are incubated at 37°C in a humidified atmosphere of 5% CO2.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[3]

Procedure:

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium.[4] Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells.[3]

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[5]

-

Sample Collection: After the incubation period, collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to the LDH reaction mixture according to the manufacturer's instructions.

-

Absorbance Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

-

Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).[5]

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24, 48, and 72 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Visualizations

Experimental Workflow

References

- 1. Enzymatic Total Synthesis of Defucogilvocarcin M and Its Implications for Gilvocarcin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasticity in gilvocarcin-type C-glycoside pathways: discovery and antitumoral evaluation of polycarcin V from Streptomyces polyformus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

The Evolving Landscape of Gilvocarcin Analogs: A Technical Review of Their Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gilvocarcin family of aryl C-glycoside natural products has garnered significant attention in the field of oncology due to their potent antitumor activities. First isolated from Streptomyces species, these compounds, with gilvocarcin V as the most prominent member, exhibit a unique mechanism of action involving DNA intercalation and photo-activated covalent modification. This has spurred extensive research into the development of gilvocarcin analogs with improved efficacy, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive literature review of the development of these analogs, focusing on their synthesis, biological evaluation, and the structure-activity relationships that govern their therapeutic potential.

Mechanism of Action: A Dual Threat to Cancer Cells

The antitumor activity of gilvocarcin V and its analogs stems from a multi-pronged attack on cellular integrity. The core mechanism involves the intercalation of the planar benzonaphthopyranone chromophore into the DNA double helix. Upon exposure to near-UV light, a [2+2] cycloaddition reaction occurs between the C8-vinyl group of the gilvocarcin molecule and a thymine residue in the DNA strand.[1] This forms a covalent adduct that triggers a DNA damage response, leading to single-strand breaks and ultimately, cell death.[1][2]

Furthermore, gilvocarcin V has been shown to induce DNA-protein cross-links, selectively targeting histone H3 and the heat shock protein GRP78.[3] This interaction with histone H3 is believed to be facilitated by the sugar moiety of the gilvocarcin molecule and is crucial for its potent cytotoxic effects.[4] The resulting DNA lesions activate DNA damage response (DDR) pathways, including the ATM and ATR signaling cascades, which attempt to repair the damage.[5][6][7] However, overwhelming damage ultimately pushes the cell towards apoptosis.

Biosynthesis of Gilvocarcin V

The biosynthesis of gilvocarcin V in Streptomyces griseoflavus provides a blueprint for the enzymatic machinery involved in constructing this complex molecule. The core polyketide backbone is assembled by a type II polyketide synthase (PKS). A series of post-PKS modifications, including oxidative rearrangements and glycosylation, are then carried out by a dedicated set of enzymes encoded within the gilvocarcin biosynthetic gene cluster.[8][9] Understanding this pathway has opened up avenues for combinatorial biosynthesis and the generation of novel analogs.

Caption: Simplified workflow of the biosynthetic pathway of Gilvocarcin V.

Synthesis of Gilvocarcin Analogs

The synthesis of gilvocarcin analogs has been a major focus of research, with both total synthesis of naturally occurring analogs and the creation of novel derivatives being explored.

Key Synthetic Strategies

The total synthesis of complex gilvocarcin analogs like polycarcin V often involves a convergent approach, where key fragments of the molecule are synthesized separately and then coupled together. A common strategy involves the stereoselective C-glycosylation to connect the sugar moiety to the aromatic core.[4][8]

Caption: General experimental workflow for the synthesis and evaluation of gilvocarcin analogs.

Detailed Experimental Protocol: Total Synthesis of Polycarcin V

The following is a representative protocol for the synthesis of polycarcin V, adapted from the literature.[4][8]

Synthesis of Diacetate 7:

-

L-rhamnose is treated with allyl alcohol under acidic conditions (catalytic H₂SO₄) at 85°C for 3 hours to yield the corresponding allyl glycoside.

-

Regioselective acetonide protection of the syn C.2′ and C.3′ hydroxyl groups is achieved using 2,2-dimethoxypropane (DMP) and catalytic p-toluenesulfonic acid (pTsOH) in dimethylformamide (DMF).

-

Benzylation of the C.4' hydroxyl group is performed.

-

Acetonide hydrolysis followed by regioselective benzylation of the C.4' hydroxyl group using Hanessian's dibutyltin oxide method yields the diol.

-

Acylation of the C.2′ hydroxyl group and acetolysis of the allyl glycoside under acidic conditions provides the diacetate donor 7.

C-Glycosylation and Core Assembly:

-

A mixture of the diacetate donor 7 and the naphthol acceptor 8 in CH₂Cl₂ is treated with trimethylsilyl trifluoromethanesulfonate (TMSOTf) at room temperature for 30 minutes to afford the C-glycoside.

-

Further functional group manipulations and cyclization reactions are then carried out to construct the complete polycarcin V core structure.

Biological Evaluation of Gilvocarcin Analogs

The antitumor activity of newly synthesized gilvocarcin analogs is typically assessed through a battery of in vitro cytotoxicity assays against a panel of human cancer cell lines.

Experimental Protocols for Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the gilvocarcin analog for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (the concentration of compound that inhibits cell growth by 50%) is determined.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay:

This assay measures the release of lactate dehydrogenase from damaged cells, an indicator of compromised cell membrane integrity.

-

Cell Seeding and Treatment: Performed as described for the MTT assay.

-

Supernatant Collection: After the treatment period, the cell culture supernatant is collected.

-

LDH Reaction: The supernatant is incubated with a reaction mixture containing lactate, NAD⁺, and a tetrazolium salt. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which reduces NAD⁺ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.

-

Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm).

-

Data Analysis: The amount of LDH released is proportional to the number of damaged cells. The percentage of cytotoxicity is calculated relative to a maximum LDH release control (cells lysed with a detergent).

Structure-Activity Relationship (SAR)

The extensive synthesis and biological evaluation of gilvocarcin analogs have provided valuable insights into their structure-activity relationships.

Caption: Key structural features of gilvocarcin analogs influencing their antitumor activity.

-

C8-Vinyl Group: This group is critical for the photo-activated [2+2] cycloaddition with DNA, and its modification or removal generally leads to a significant decrease in cytotoxic activity.[8]

-

Sugar Moiety: The nature of the sugar residue influences the compound's interaction with histone H3, as well as its solubility and pharmacokinetic properties. Modifications to the sugar can either enhance or diminish biological activity.[4]

-

Aromatic Core Substituents: Alterations to the substitution pattern on the benzonaphthopyranone core can affect DNA binding affinity and cellular uptake.

Quantitative Data Summary

The following tables summarize the reported cytotoxic activities of various gilvocarcin analogs against different cancer cell lines.

Table 1: IC₅₀ Values of Gilvocarcin Analogs

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Gilvocarcin V | H460 (Lung) | Varies | [10][11] |

| MCF-7 (Breast) | Varies | [10][11] | |

| LL/2 (Murine Lung) | Varies | [10][11] | |

| Polycarcin V | H460 (Lung) | Comparable to Gilvocarcin V | [10][11] |

| MCF-7 (Breast) | Comparable to Gilvocarcin V | [10][11] | |

| LL/2 (Murine Lung) | Comparable to Gilvocarcin V | [10][11] | |

| D-olivosyl-gilvocarcin V | H460 (Lung) | Comparable to Gilvocarcin V | [11] |

| MCF-7 (Breast) | Comparable to Gilvocarcin V | [11] | |

| LL/2 (Murine Lung) | Comparable to Gilvocarcin V | [11] |

Table 2: GI₅₀ Values of Selected Gilvocarcin Analogs

| Compound | Cell Line | GI₅₀ (µM) | Reference |

| Polycarcin V | LXF 1211L (Lung) | <0.0005 | [4] |

| LXFL 529L (Lung) | 0.0005 | [4] | |

| MCF7 (Breast) | <0.0005 - 0.007 | [4] | |

| MDAMB231 (Breast) | <0.0005 - 0.007 | [4] | |

| MDAMB 468 (Breast) | <0.0005 - 0.007 | [4] | |

| MEXF 462NL (Melanoma) | <0.0005 - 0.0007 | [4] | |

| MEXF 514L (Melanoma) | <0.0005 - 0.0007 | [4] | |

| MEXF 520L (Melanoma) | <0.0005 - 0.0007 | [4] |

(Note: "Varies" indicates that a range of values or qualitative comparisons were reported in the literature. For precise values, please refer to the cited articles.)

Signaling Pathways and Cellular Response

The DNA damage induced by gilvocarcin analogs triggers a complex cellular response orchestrated by the DNA Damage Response (DDR) network.

Caption: Signaling pathway activated in response to DNA damage induced by gilvocarcin analogs.

Upon detection of DNA lesions, the sensor kinases ATM and ATR are activated, which in turn phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2.[5][6][7] This leads to cell cycle arrest, providing time for the cell to repair the damage. However, if the damage is too extensive, the apoptotic machinery is activated, leading to programmed cell death.

Conclusion and Future Directions

The development of gilvocarcin analogs remains a promising area of cancer research. The unique mechanism of action, involving photo-activated DNA damage, offers the potential for targeted therapies with reduced systemic toxicity. Future research will likely focus on:

-

Improving Photophysical Properties: Developing analogs that can be activated by longer wavelengths of light to allow for deeper tissue penetration.

-

Enhancing Solubility and Bioavailability: Modifying the sugar moiety and other peripheral groups to improve the pharmacokinetic profile of these compounds.

-

Combinatorial Biosynthesis: Utilizing the biosynthetic machinery of Streptomyces to generate novel analogs with diverse functionalities.

-

Targeted Delivery: Developing drug delivery systems to specifically target tumor tissues and enhance the efficacy of photo-activation.

By continuing to explore the rich chemical space of gilvocarcin analogs and leveraging a deeper understanding of their mechanism of action, the scientific community is poised to unlock the full therapeutic potential of this remarkable class of natural products.

References

- 1. Total synthesis of the antitumor natural product polycarcin V and evaluation of its DNA binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Total Synthesis of the Antitumor Natural Product Polycarcin V and Evaluation of Its DNA Binding Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATM- and ATR-mediated response to DNA damage induced by a novel camptothecin, ST1968 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The complete gene cluster of the antitumor agent gilvocarcin V and its implication for the biosynthesis of the gilvocarcins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Engineered biosynthesis of gilvocarcin analogues with altered deoxyhexopyranose moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Total Synthesis of Defucogilvocarcin V: A Detailed Application Note for Researchers

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the total synthesis of Defucogilvocarcin V, a potent antitumor agent. The synthesis of this complex natural product has been a significant challenge, and several distinct strategies have been developed. This application note will focus on two prominent approaches: the Meyers biaryl coupling strategy and the Snieckus directed ortho-metalation strategy. Additionally, a summary of other notable total syntheses is provided for comparative purposes. The biological context and mechanism of action of this compound are also discussed to provide a comprehensive resource for researchers.

Introduction to this compound

This compound is a member of the gilvocarcin family of C-glycoside antibiotics isolated from Streptomyces species. It exhibits a wide range of biological activities, including potent antibacterial, antifungal, antiviral, and antitumor properties[1]. Its planar, polycyclic aromatic core allows it to intercalate with DNA, and its vinyl group is crucial for its biological activity. The primary mechanism of its antitumor action is believed to be the inhibition of human topoisomerase II and the formation of DNA-histone cross-links upon photoactivation[1][2]. The complex structure and significant therapeutic potential of this compound have made it an attractive target for total synthesis.

Comparative Overview of Synthetic Strategies

Several research groups have successfully completed the total synthesis of this compound, each employing a unique strategy for the construction of the core benzonaphthopyranone skeleton. A summary of these approaches is presented below.

| Synthetic Strategy | Key Reactions | Precursors | Reference |

| Meyers (1988) | Meyers biaryl coupling (nucleophilic aromatic substitution) | Naphthyl Grignard reagent, aromatic oxazoline | J. Org. Chem. 1988, 53, 1003-1005 |

| Snieckus (1997) | Directed ortho-metalation, Suzuki coupling, Stille coupling | Substituted benzamides, boronic acids, vinyl stannanes | Tetrahedron Lett. 1997, 38, 8149-8152 |

| Findlay (1982) | Not specified in available abstracts | Vanillin, 1,5-dihydroxynaphthalene | Can. J. Chem. 1982, 60, 2046-2049 |

| Danishefsky (1985) | Diels-Alder reaction | Not specified in available abstracts | J. Am. Chem. Soc. 1985, 107, 1285-1293 |

| McKenzie (1987) | Meerwein arylation, Diels-Alder reaction, Heck coupling | Not specified in available abstracts | J. Chem. Soc., Chem. Commun. 1987, 1372-1373 |

Detailed Experimental Protocols

The following sections provide detailed experimental protocols for key steps in the total synthesis of this compound based on the Meyers and Snieckus strategies.

Meyers Biaryl Coupling Strategy

The Meyers synthesis builds the core biaryl structure through the coupling of a naphthyl Grignard reagent with an aromatic oxazoline, followed by further functionalization and cyclization.

Key Step: Meyers Biaryl Coupling

-

Reaction: Coupling of 1,5-bis(methoxymethoxy)-4-methoxy-2-bromonaphthalene with the oxazoline derived from 2,3-dimethoxy-5-ethenylbenzoic acid.

-

Reagents and Conditions:

-

1,5-bis(methoxymethoxy)-4-methoxy-2-bromonaphthalene (1.0 equiv)

-

Magnesium turnings (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Oxazoline (1.1 equiv)

-

Temperature: Reflux

-

-

Procedure:

-

Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

-

Add a solution of 1,5-bis(methoxymethoxy)-4-methoxy-2-bromonaphthalene in anhydrous THF to the magnesium turnings to initiate the formation of the Grignard reagent.

-

Once the Grignard reagent is formed, add a solution of the oxazoline in anhydrous THF.

-

Reflux the reaction mixture until the starting materials are consumed (monitor by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

-